

molecular weight of N-Octanoyl-D15-glycine

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Compound of Interest

Compound Name: *N-Octanoyl-D15-glycine*

Cat. No.: *B12411517*

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An In-Depth Technical Guide to **N-Octanoyl-D15-glycine**

This technical guide provides a comprehensive overview of **N-Octanoyl-D15-glycine**, a deuterated form of the lipoamino acid N-Octanoylglycine. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its properties, synthesis, and biological significance.

Chemical and Physical Properties

N-Octanoyl-D15-glycine is a stable isotope-labeled version of N-Octanoylglycine, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This labeling makes it a valuable tool in analytical and metabolic studies, particularly in mass spectrometry-based applications, allowing it to be distinguished from its endogenous, non-labeled counterpart.

Table 1: Physicochemical Data for **N-Octanoyl-D15-glycine**

Property	Value	References
Molecular Formula	C ₁₀ D ₁₅ H ₄ NO ₃	[1][2]
Molecular Weight	216.355 g/mol , 216.36 g/mol	[1][2][3][4]
Synonyms	N-(1-Oxo-octyl-d15)glycine, Capryloyl-d15-glycine	[1][3][4]
Physical Form	Powder	[4]
Solubility	Chloroform, Dichloromethane, DMSO	[4]
Storage Conditions	2-8°C, protected from air and light	[4][5]

Synthesis and Experimental Protocols

The synthesis of **N-Octanoyl-D15-glycine** involves the acylation of glycine with a deuterated octanoyl derivative. The synthesis of the parent compound, N-Octanoylglycine, provides a basis for understanding the general synthetic approach.

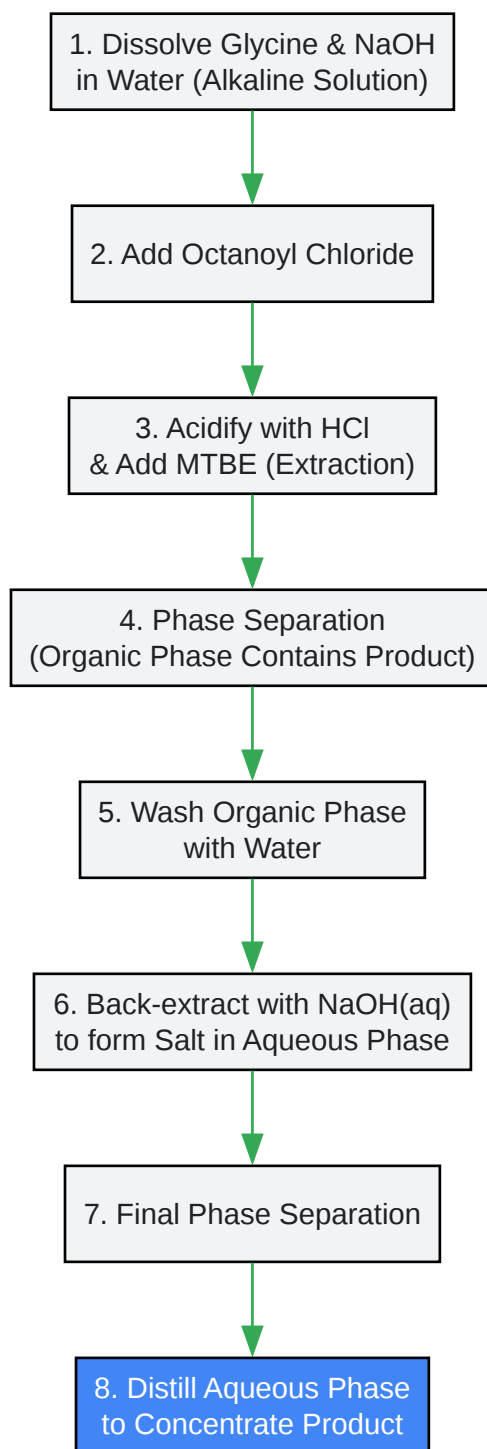
General Synthesis of N-Octanoylglycine

A common method for synthesizing the non-labeled compound involves the reaction of glycine with octanoyl chloride in an alkaline aqueous solution. The product is then isolated through acidification and extraction.

Experimental Protocol (based on patent literature):[6]

- Dissolve 50 g of Glycine and 51 g of sodium hydroxide in 250 mL of water.
- Add 87 g of Octanoyl chloride to the alkaline solution.
- Following the reaction, add 500 mL of methyl tert-butyl ether (MTBE) and 50 g of 36% hydrochloric acid to acidify the mixture.
- Separate the organic and aqueous phases.

- Wash the organic phase with water to remove inorganic salts and unreacted glycine.
- Extract the organic phase with 600 mL of water, adjusting the pH to 6.5 with sodium hydroxide to transfer the N-Octanoylglycine salt back into the aqueous phase.
- Separate the phases and remove the excess organic solvent and water from the aqueous phase by distillation until the desired concentration is reached.



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Caption: Workflow for the synthesis of N-Octanoylglycine.

Deuterium Labeling Strategy

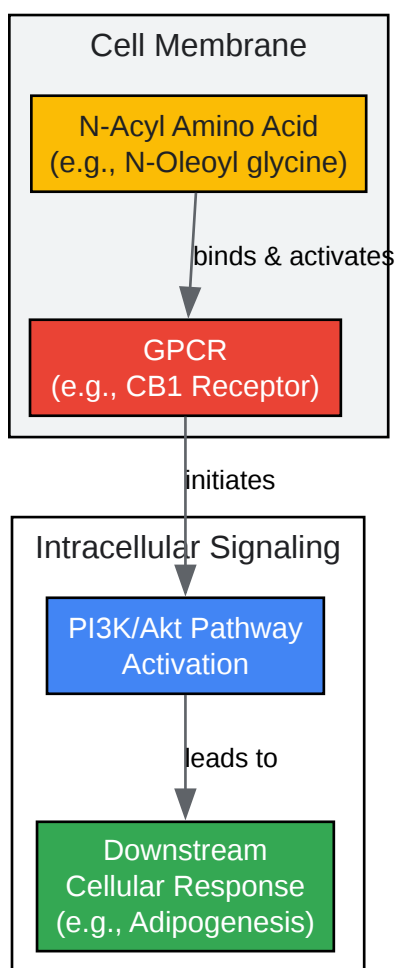
To produce **N-Octanoyl-D15-glycine**, a deuterated octanoyl source is required. Alternatively, for labeling the glycine moiety, a highly deuterated glycine intermediate must first be synthesized. One established route involves the use of diethyl acetamidomalonate, which is refluxed in a deuterium-rich environment to produce the labeled glycine precursor[7].

Biological Context and Signaling

While **N-Octanoyl-D15-glycine** is primarily used as an analytical standard, its non-deuterated form, N-Octanoylglycine, belongs to the broader class of N-acyl amino acids (NAAAs), which are recognized as endogenous signaling molecules[8]. NAAAs are involved in various physiological processes, and their levels can be altered in certain metabolic disorders.

The parent compound, N-Octanoylglycine, is an amphiphilic lipoamino acid used in cosmetic formulations for its antibacterial properties against acne and seborrheic dermatitis[4].

While specific signaling pathways for N-Octanoylglycine are not extensively detailed in the literature, studies on structurally similar lipoamino acids provide insight into potential mechanisms of action. For example, N-Oleoyl glycine has been shown to stimulate adipogenesis by activating the cannabinoid 1 (CB1) receptor, which in turn modulates the Akt signaling pathway[9]. Similarly, N-arachidonoyl glycine, another NAAA, acts as an agonist for the GPR55 receptor, leading to the mobilization of intracellular calcium and the activation of the ERK1/2 signaling cascade[10].



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